4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 339098-31-6
VCID: VC5635810
InChI: InChI=1S/C16H12ClNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2
SMILES: C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C16H12ClNO2S
Molecular Weight: 317.79

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione

CAS No.: 339098-31-6

Cat. No.: VC5635810

Molecular Formula: C16H12ClNO2S

Molecular Weight: 317.79

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione - 339098-31-6

Specification

CAS No. 339098-31-6
Molecular Formula C16H12ClNO2S
Molecular Weight 317.79
IUPAC Name 4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione
Standard InChI InChI=1S/C16H12ClNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2
Standard InChI Key PBKBLAONALFJIB-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Introduction

Synthesis and Structural Characterization

Synthetic Methodology

The synthesis of 4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione involves a nucleophilic substitution reaction under inert conditions. As described by Abbas et al., sodium sulfide (Na2S3H2O\text{Na}_2\text{S} \cdot 3\text{H}_2\text{O}) reacts with NN-(4-chlorophenyl)-2-chloro-NN-(2-chloroacetyl)acetamide in ethanol under nitrogen . The reaction proceeds via cyclization, forming the thiomorpholine-3,5-dione core. Key steps include:

  • Preparation of the precursor: 2-Chloro-NN-(4-chlorophenyl)acetamide is synthesized from 4-chloroaniline and chloroacetyl chloride.

  • Cyclization: Sodium sulfide introduces sulfur into the ring, facilitating the formation of the thiomorpholine-dione structure.

The final product is isolated via filtration and recrystallized from ethanol, yielding a pale-yellow solid with a melting point of 183–185°C .

Infrared (IR) Spectroscopy

  • C=O stretch: 1662 cm1^{-1} (amide carbonyl) .

  • C-S stretch: 740 cm1^{-1} (thiomorpholine ring) .

  • Aromatic C-H stretch: 3063 cm1^{-1} .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (DMSO-d6d_6):

    • δ 7.38–7.35 (2H, d, aromatic protons of 4-chlorophenyl).

    • δ 7.64–7.61 (2H, d, aromatic protons of phenyl).

    • δ 3.52 (4H, s, methylene protons adjacent to sulfur) .

  • 13C^{13}\text{C}-NMR:

    • δ 165.2 (C=O), 134.5 (C-Cl), 129.8–128.3 (aromatic carbons) .

UV-Vis Spectroscopy

Absorption bands at 227 nm (π→π* transition), 237 nm (n→π*), and 251 nm (aromatic system) .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 220°C, with a mass loss of 60% by 400°C. Differential thermal analysis (DTA) shows an exothermic peak at 250°C, corresponding to oxidative degradation .

Thermodynamic Parameters

  • Activation energy (EaE_a): 98.7 kJ/mol (derived from Kissinger method) .

  • Enthalpy (ΔH\Delta H): 95.4 kJ/mol.

  • Entropy (ΔS\Delta S): −120.3 J/(mol·K) .

Solubility and Partition Coefficient

  • Solubility: Moderately soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; insoluble in water .

  • LogP: 2.89 (predicted), indicating moderate lipophilicity .

Biological Activity and Applications

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells demonstrated dose-dependent cytotoxicity, with an IC50_{50} of 18.7 μM . Mechanisms include:

  • DNA intercalation: Hypochromic shift in UV-Vis spectra suggests intercalative binding to DNA .

  • Apoptosis induction: Acridine orange/ethidium bromide (AO/EB) staining confirmed nuclear condensation and membrane blebbing .

Comparative Efficacy

CompoundIC50_{50} (μM)Target Cell Line
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione18.7MCF-7
Cisplatin5.2MCF-7

While less potent than cisplatin, the compound exhibits lower toxicity toward normal HBL100 cells (IC50_{50} > 100 μM) .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom on the 4-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine yields 4-(4-morpholinophenyl)-2-phenylthiomorpholine-3,5-dione .

Oxidation Reactions

Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) oxidizes the sulfur atom to a sulfoxide (S=O\text{S=O}), altering the compound’s electronic properties and bioactivity .

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